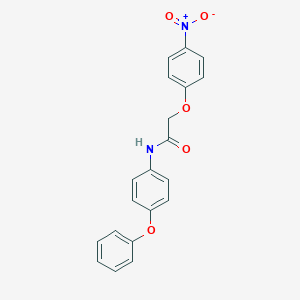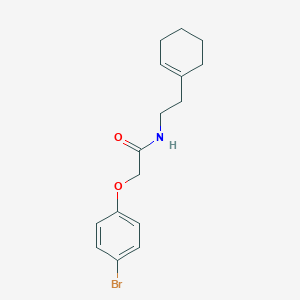![molecular formula C15H13F3N2O4S B322131 2,2,2-trifluoro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322131.png)
2,2,2-trifluoro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-methoxyaniline with sulfonyl chloride to form 4-(4-methoxyanilino)sulfonyl chloride. This intermediate is then reacted with 2,2,2-trifluoroacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
2,2,2-trifluoro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological processes. The sulfonyl group may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: This compound shares the trifluoromethyl group but differs in its overall structure and applications.
Acetamide, 2,2,2-trifluoro-: Another related compound with a simpler structure, used in different chemical contexts.
Uniqueness
2,2,2-trifluoro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H13F3N2O4S |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H13F3N2O4S/c1-24-12-6-2-11(3-7-12)20-25(22,23)13-8-4-10(5-9-13)19-14(21)15(16,17)18/h2-9,20H,1H3,(H,19,21) |
InChI Key |
HHMYZWKUIUMNNF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322049.png)
![N-benzyl-4-{2-[(4-bromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322052.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322056.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322058.png)
![2-{4-nitrophenoxy}-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322060.png)
![1-[(4-Nitrophenoxy)acetyl]pyrrolidine](/img/structure/B322061.png)
![1-[(4-Nitrophenoxy)acetyl]indoline](/img/structure/B322065.png)

![2-{[(4-Bromophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B322070.png)
![2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322071.png)
![2-(4-bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322073.png)
![2-(4-bromophenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B322074.png)
![2-(4-bromophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B322075.png)

